molecular formula C11H17NO3 B12833980 Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate

Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B12833980
M. Wt: 211.26 g/mol
InChI Key: FTCBCERSHHENGH-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxa-2-azaspiro[34]oct-6-ene-2-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(13)12-7-11(8-12)5-4-6-14-11/h4,6H,5,7-8H2,1-3H3

InChI Key

FTCBCERSHHENGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC=CO2

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate as a precursor . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen and nitrogen atoms. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties.

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